methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate
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Overview
Description
Methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes an aniline group, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate typically involves the condensation of aniline derivatives with thiazole precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aniline derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening techniques can also help in optimizing reaction conditions and identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the electrophile.
Scientific Research Applications
Methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of key biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2-anilino-4-oxo-1,3-thiazol-5(4H)-ylidene)acetate can be compared with other similar compounds, such as:
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2-nitrophenyl)acetamide: This compound has a similar thiazole ring structure but differs in the presence of a nitrophenyl group.
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide: This compound also shares the thiazole ring but includes a dimethylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2Z)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-10(15)7-9-11(16)14-12(18-9)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,16)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQKKMNBHQRBC-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NC2=CC=CC=C2)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC(=NC2=CC=CC=C2)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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